molecular formula C14H8Br2O3 B14081270 2,7-Dibromo-9H-xanthene-9-carboxylic acid CAS No. 100540-89-4

2,7-Dibromo-9H-xanthene-9-carboxylic acid

Cat. No.: B14081270
CAS No.: 100540-89-4
M. Wt: 384.02 g/mol
InChI Key: XGKZGBSBIXWDHV-UHFFFAOYSA-N
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Description

2,7-Dibromo-9H-xanthene-9-carboxylic acid is a brominated derivative of xanthene-9-carboxylic acid This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions on the xanthene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9H-xanthene-9-carboxylic acid typically involves the bromination of xanthene-9-carboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 2 and 7 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the selective introduction of bromine atoms at the desired positions .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9H-xanthene-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted xanthene derivatives depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives and other reduced forms.

Scientific Research Applications

2,7-Dibromo-9H-xanthene-9-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9H-xanthene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical processes. It can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,7-Dibromo-9H-xanthene-9-carboxylic acid can be compared with other similar compounds, such as:

Properties

CAS No.

100540-89-4

Molecular Formula

C14H8Br2O3

Molecular Weight

384.02 g/mol

IUPAC Name

2,7-dibromo-9H-xanthene-9-carboxylic acid

InChI

InChI=1S/C14H8Br2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18)

InChI Key

XGKZGBSBIXWDHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C(O2)C=CC(=C3)Br)C(=O)O

Origin of Product

United States

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